molecular formula C12H17N3O2 B1297221 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid CAS No. 841222-87-5

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No. B1297221
CAS RN: 841222-87-5
M. Wt: 235.28 g/mol
InChI Key: YCSSRSNBRMYUKP-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H17N3O2 . It has a molecular weight of 235.29 . The IUPAC name for this compound is 1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is 1S/C12H17N3O2/c1-8-7-9(2)14-12(13-8)15-5-3-10(4-6-15)11(16)17/h7,10H,3-6H2,1-2H3,(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The melting point of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is between 158-160 degrees Celsius . Other physical and chemical properties such as solubility, density, and boiling point are not specified in the retrieved data.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which include compounds with pyrimidine and piperidine moieties, has shown significant implications in the treatment of type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors is intense due to the recent approval of marketed compounds and the lack of detected long-term side effects. Ideal inhibitors should selectively inhibit GLP-1 and GIP degradation without affecting DPP IV's interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).

Central Nervous System (CNS) Acting Drugs

Heterocycles, including pyrimidine and piperidine, are identified as functional chemical groups potentially serving as lead molecules for the synthesis of compounds with CNS activity. The structural diversity of these compounds allows for a broad range of CNS effects, from depression to euphoria and convulsion, suggesting their utility in developing novel CNS-targeted therapies (Saganuwan, 2017).

Anticarcinogenicity and Toxicity

The structure of carboxylic acid derivatives, including pyrimidine moieties, contributes to their anticarcinogenicity and toxicity. Organotin(IV) complexes with pyrimidine show high cytotoxic activity, suggesting their potential in antitumor activity and cancer therapy research. The molecular structure, particularly the presence of tin–nitrogen and tin–sulfur bonds, plays a crucial role in their biological properties (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those derived from piperidine and pyrimidine structures, are studied for their inhibitory effects on microbes used in fermentative production of biorenewable chemicals. Understanding the mechanisms behind this inhibition can inform the engineering of more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-6-9(2)14-12(13-8)15-5-3-4-10(7-15)11(16)17/h6,10H,3-5,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSSRSNBRMYUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349504
Record name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid

CAS RN

841222-87-5
Record name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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